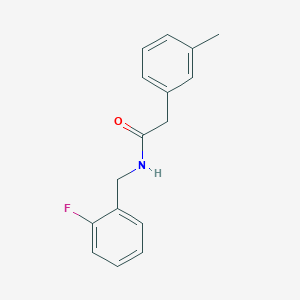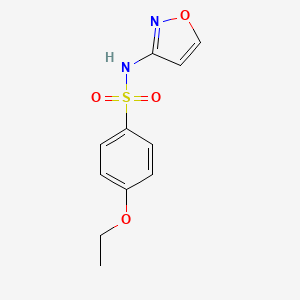![molecular formula C19H26N2O B5381605 N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5381605.png)
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide, also known as Memantine, is a medication that is used for the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of the NMDA receptor. This receptor is involved in learning and memory, and its over-activity is believed to contribute to the symptoms of Alzheimer's disease.
Mechanism of Action
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide works by blocking the activity of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity, which is the ability of synapses to strengthen or weaken over time. Over-activity of the NMDA receptor can lead to excitotoxicity, which is the process by which nerve cells are damaged and killed due to excessive stimulation. By blocking the activity of the NMDA receptor, memantine can protect nerve cells from excitotoxicity and reduce the symptoms of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide has been shown to have several biochemical and physiological effects. It can increase the level of acetylcholine, which is a neurotransmitter that is involved in learning and memory. It can also reduce the level of glutamate, which is an excitatory neurotransmitter that can cause nerve cell damage. Additionally, it can increase the level of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of nerve cells.
Advantages and Limitations for Lab Experiments
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for the NMDA receptor, which means that it can effectively block its activity. Another advantage is that it has a low toxicity profile, which means that it can be used in high concentrations without causing harm to the cells. One limitation is that it can only be used in in vitro experiments, as it cannot cross the blood-brain barrier. Another limitation is that it can only be used in experiments involving the NMDA receptor, as it does not have any effect on other receptors.
Future Directions
There are several future directions for the study of memantine. One direction is the development of new drugs that are more effective and have fewer side effects. Another direction is the study of its potential use in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, there is a need for more research on the long-term effects of memantine, as well as its effects on different populations, such as children and the elderly.
Conclusion:
In conclusion, memantine is a non-competitive NMDA receptor antagonist that is used for the treatment of Alzheimer's disease. It works by blocking the activity of the NMDA receptor, which can protect nerve cells from excitotoxicity and reduce the symptoms of the disease. It has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, memantine has the potential to improve our understanding of the mechanisms of neurological disorders and to lead to the development of new and more effective treatments.
Synthesis Methods
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide can be synthesized using several methods. One method involves the reaction of 1-adamantylamine with 3-(dimethylamino)benzaldehyde in the presence of acetic acid and hydrogen peroxide. Another method involves the reaction of 1-adamantylamine with 3-(dimethylamino)benzoyl chloride in the presence of triethylamine.
Scientific Research Applications
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. Several studies have shown that it can improve cognitive function and reduce the progression of the disease. It has also been studied for its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
properties
IUPAC Name |
N-[3-(dimethylamino)phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-21(2)17-5-3-4-16(9-17)20-18(22)19-10-13-6-14(11-19)8-15(7-13)12-19/h3-5,9,13-15H,6-8,10-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSSJDGHODALMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5381522.png)
![3-[(2-chlorobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381535.png)
![3-(4-bromophenyl)-2-[2-(4-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5381542.png)
![3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5381544.png)
![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5381552.png)
![5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5381568.png)


![2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5381577.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-4-carboxamide](/img/structure/B5381584.png)


![3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5381599.png)
![3-(5-{[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5381627.png)